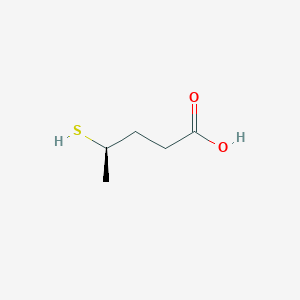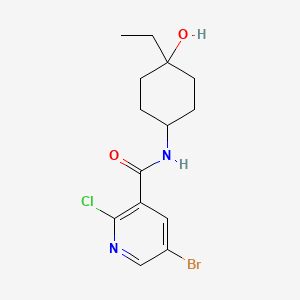
(1S)-Cyclopent-2-en-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical compounds are typically described by their molecular formula, structure, and physical properties such as melting point, boiling point, solubility, etc. The compound you mentioned, “(1S)-Cyclopent-2-en-1-amine;hydrochloride”, is a hydrochloride salt of a cyclopentene amine. The “1S” denotes the stereochemistry of the amine, indicating it’s a chiral compound .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The specific synthesis pathway would depend on the structure of the compound and the available starting materials .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, which describes the step-by-step process of a reaction at the molecular level .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, etc. These properties can give insights into how the compound might behave under different conditions .Scientific Research Applications
X-ray Photoelectron Spectroscopy (XPS)
(1S)-Cyclopent-2-en-1-amine;hydrochloride can be utilized in XPS, a surface-sensitive quantitative spectroscopic technique that measures the elemental composition of materials. The compound’s properties may aid in avoiding common problems in XPS and help extract reliable, reproducible, and meaningful information from experimental data .
Protein Research
In protein research, the low-affinity surface of certain materials prevents proteins from binding, which is crucial for various applications. (1S)-Cyclopent-2-en-1-amine;hydrochloride could potentially be used to modify surfaces to reduce protein binding, thereby enhancing the accuracy of protein interaction studies .
Carbon Nanotube Functionalization
The compound may play a role in the functionalization of carbon nanotubes (CNTs), which is a process of adding chemical groups to CNTs to alter their properties. This is particularly important for applications in chemical sensors, as functionalized CNTs can be more sensitive to environmental changes .
Scientific and Societal Impact Research
Researchers may use (1S)-Cyclopent-2-en-1-amine;hydrochloride in studies aimed at generating scientific and societal impacts. The compound could be part of experimental setups that explore the interactions between scientific research and societal needs .
Medicine and Healthcare
In the field of medicine and healthcare, (1S)-Cyclopent-2-en-1-amine;hydrochloride could be involved in the development of new drugs, medical treatments, and diagnostic tools. Its properties might be beneficial in understanding disease mechanisms and risk factors .
Single-Cell Sequencing
The compound might be used in single-cell sequencing technologies, which include processes like RNA extraction and reverse transcription. Its role could be crucial in improving the efficiency and accuracy of these techniques .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S)-cyclopent-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c6-5-3-1-2-4-5;/h1,3,5H,2,4,6H2;1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJUBQDUEVSVNI-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-Cyclopent-2-en-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2356368.png)


![{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid](/img/no-structure.png)

![2-[(4-fluorobenzyl)thio]-N-(2-furylmethyl)quinazolin-4-amine](/img/structure/B2356374.png)

![(E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2356377.png)


![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2356384.png)
